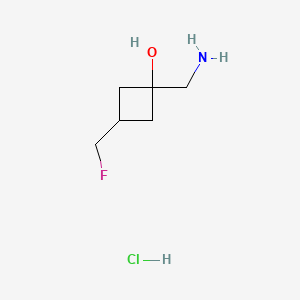
5-(1-(Trifluoromethyl)cyclopropyl)pyridin-2-amine
Übersicht
Beschreibung
5-(1-(Trifluoromethyl)cyclopropyl)pyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a pyridine derivative that contains a cyclopropyl group and a trifluoromethyl group, which are known to enhance the biological activity of molecules. In
Wissenschaftliche Forschungsanwendungen
Anticancer Agents : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity as potential anticancer agents against various cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013)(Chavva et al., 2013).
Synthesis of Microporous Materials : A large-pore gallium oxyfluorophosphates were synthesized using a structure-directing combination of amines, one of which is similar to pyridine. These materials have applications in catalysis and molecular sieving (Weigel et al., 1997)(Weigel et al., 1997).
Chemoselective Synthesis : 1-Substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles were synthesized from a heterocyclization reaction of specific trifluoromethylated compounds with amines. This method is touted for its simplicity and mild reaction conditions (Aquino et al., 2015)(Aquino et al., 2015).
Toxicological Studies : A case study reported the toxic effects of 5-amino-2-(trifluoromethyl)pyridine, including methemoglobinemia and toxic encephalopathy after a person inhaled it, suggesting its significant toxicological profile (Tao et al., 2022)(Tao et al., 2022).
Synthesis of Pyridine Derivatives : Various novel pyridine derivatives, including those with heterocyclic rings, have been synthesized for potential antitumor activity. Some compounds showed higher activity than doxorubicin, a commonly used chemotherapy drug (Hafez & El-Gazzar, 2020)(Hafez & El-Gazzar, 2020).
Cytotoxicity and Antimicrobial Activities : Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were prepared and showed promising cytotoxicity against various human cancer cell lines, as well as antimicrobial and anti-biofilm activities (Nagender et al., 2014)(Nagender et al., 2014).
Eigenschaften
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)6-1-2-7(13)14-5-6/h1-2,5H,3-4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMDJBKVSOLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)
![5-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7453849.png)
![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)

![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)